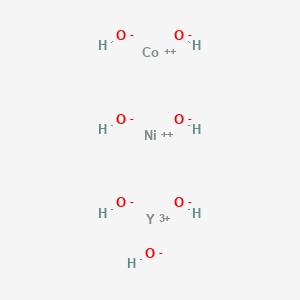
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three tricarboxamide groups, each linked to a 2,3-dimethylcyclohexyl moiety. Its intricate structure allows for diverse chemical interactions, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2,3-dimethylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate and purify the compound.
化学反应分析
Types of Reactions
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tricarboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
作用机制
The mechanism by which N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide exerts its effects involves its ability to interact with specific molecular targets. The tricarboxamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexyl moieties provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanoparticles for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in organic synthesis and material science.
Uniqueness
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide stands out due to its unique combination of hydrophobic cyclohexyl groups and hydrogen-bonding tricarboxamide groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
436149-38-1 |
|---|---|
分子式 |
C33H51N3O3 |
分子量 |
537.8 g/mol |
IUPAC 名称 |
1-N,3-N,5-N-tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H51N3O3/c1-19-10-7-13-28(22(19)4)34-31(37)25-16-26(32(38)35-29-14-8-11-20(2)23(29)5)18-27(17-25)33(39)36-30-15-9-12-21(3)24(30)6/h16-24,28-30H,7-15H2,1-6H3,(H,34,37)(H,35,38)(H,36,39) |
InChI 键 |
GKMHQSJRXIANRC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCCC(C3C)C)C(=O)NC4CCCC(C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


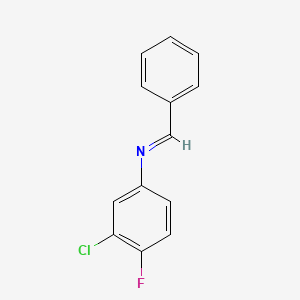
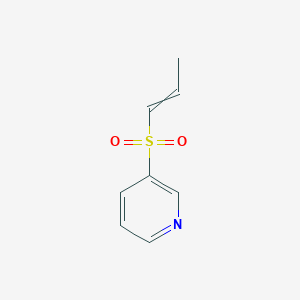
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
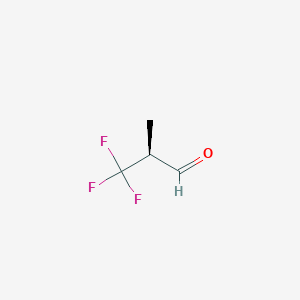

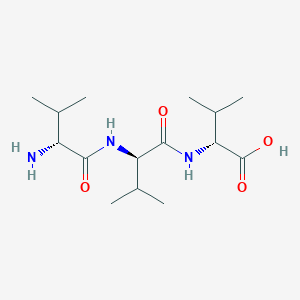

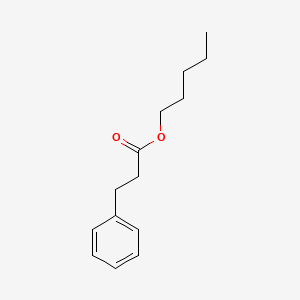
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
